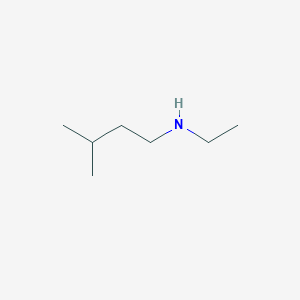

Ethyl(3-methylbutyl)amine

Übersicht

Beschreibung

Ethyl(3-methylbutyl)amine is a type of amine, which can be thought of as a derivative of ammonia where one hydrogen atom has been replaced by an ethyl group and another by a 3-methylbutyl group .

Chemical Reactions Analysis

Amines, including this compound, can undergo various chemical reactions. For instance, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

Amines have various physical and chemical properties. They have distinct boiling points, which can be compared with those of other compounds with the same number of electrons . The solubility, smell, and other physical properties of amines can also be distinctive .Wissenschaftliche Forschungsanwendungen

Amines in Surface Waters

A comprehensive review by Poste, Grung, and Wright (2014) examines the concentrations, sources, fate, and toxicity of amines, including Ethyl(3-methylbutyl)amine, in various surface waters like rivers, lakes, and seawaters. The study highlights the importance of understanding the environmental impact of amines due to their broad range of anthropogenic and natural sources. While concentrations in surface waters are often low, the potential for these compounds to act as precursors for more toxic substances, such as nitrosamines, raises concerns for water contamination and necessitates further research on their prevalence and effects in natural waters (Poste, Grung, & Wright, 2014).

Advanced Oxidation Processes for Degradation

Bhat and Gogate (2021) provide an extensive review on the degradation of nitrogen-containing compounds, including amines like this compound, using advanced oxidation processes (AOPs). The study categorizes these compounds into aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, discussing the efficiency of various AOPs in their degradation. Ozone and Fenton processes emerge as highly reactive methods, with the degradation mechanisms often sensitive to factors like pH. This review underscores the potential of AOPs in effectively managing recalcitrant nitrogen-containing pollutants in water (Bhat & Gogate, 2021).

Plasma Methods for Biomolecule Immobilization

Siow, Britcher, Kumar, and Griesser (2006) delve into plasma surface treatments and plasma polymerization for creating polymeric surfaces with reactive chemical groups, useful for biomolecule immobilization and cell colonization. Their review covers the generation of surfaces with amine, carboxy, hydroxy, and aldehyde groups through plasma methods, offering insights into the applications and challenges, including the aging and stability of such surfaces. This work is pivotal for developing bio-interactive surfaces for medical and biotechnological applications (Siow, Britcher, Kumar, & Griesser, 2006).

Wirkmechanismus

Target of Action

Ethyl(3-methylbutyl)amine is a type of organic compound known as an amine. Amines are characterized by the presence of a nitrogen atom connected to hydrogen atoms and/or alkyl groups . .

Mode of Action

For instance, they can act as nucleophiles in nucleophilic substitution reactions . In these reactions, the amine donates a pair of electrons to an electrophile, leading to the formation of a new bond .

Biochemical Pathways

For example, they are involved in the synthesis of amino acids, proteins, and other biomolecules . They can also participate in the regulation of pH in biological systems .

Result of Action

Amines can influence a variety of biological processes due to their ability to participate in various chemical reactions .

Action Environment

The action of this compound, like that of other amines, can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, which in turn can influence its reactivity . Additionally, the presence of other reactive species can also affect the chemical behavior of the amine .

Eigenschaften

IUPAC Name |

N-ethyl-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-8-6-5-7(2)3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTQUOTYYSUZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308013 | |

| Record name | N-Ethyl-3-methyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21035-52-9 | |

| Record name | N-Ethyl-3-methyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21035-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-3-methyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

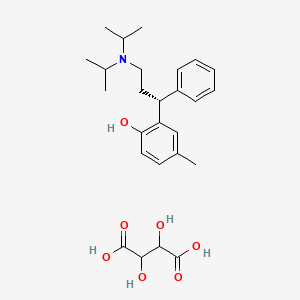

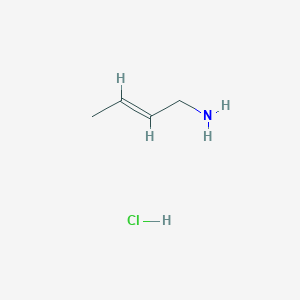

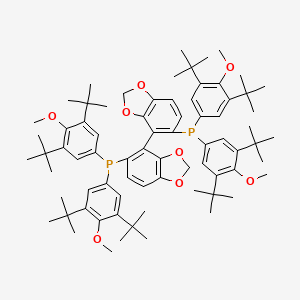

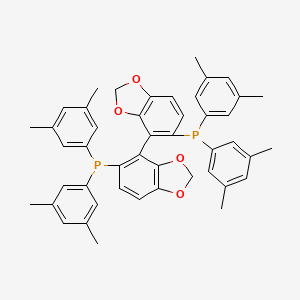

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/no-structure.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)